1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole-dione scaffold. Its structure includes:
- 2-(2-(Dimethylamino)ethyl): A tertiary amine-containing side chain at position 2, which may influence solubility and receptor interactions.
- 6-Methoxy: A methoxy substituent on the chromene ring, modulating electronic and steric properties.
Synthetic routes for this class of compounds involve multicomponent reactions (MCRs) of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The target compound is part of a broader library of 223 analogs synthesized for drug discovery, with yields typically ranging from 43% to 86% .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4/c1-25(2)8-9-26-19(12-4-7-15(23)16(24)10-12)18-20(27)14-6-5-13(29-3)11-17(14)30-21(18)22(26)28/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSVOMXZOTJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (referred to as DCP-DME hereafter) is a synthetic derivative belonging to the class of chromeno-pyrrole compounds. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and potential neuropharmacological effects.
Chemical Structure
DCP-DME is characterized by the following structural features:
- A dichlorophenyl group at position 1.
- A dimethylaminoethyl substituent at position 2.
- A methoxy group at position 6.
- A pyrrole moiety fused to a chromene structure.
Antibacterial Activity
Research has demonstrated that derivatives of chromeno-pyrrole exhibit significant antibacterial properties. For instance, studies have shown that related compounds display activity against both Staphylococcus aureus and Escherichia coli , with efficacy comparable to standard antibiotics like gentamicin . DCP-DME's structural similarities suggest potential effectiveness against similar bacterial strains.
Anticancer Properties
DCP-DME has been evaluated for its anticancer potential. A study focusing on the synthesis and evaluation of chromeno-pyrrole derivatives reported that certain compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the inhibition of topoisomerases, enzymes crucial for DNA replication and repair . In vitro assays indicated that DCP-DME could induce apoptosis in cancer cells, although specific IC50 values for this compound are yet to be established in published literature.
Neuropharmacological Effects
The dimethylaminoethyl side chain in DCP-DME may confer neuroactive properties. Compounds with similar structures have been investigated for their interactions with neurotransmitter systems. Preliminary data suggest that DCP-DME could modulate serotonin and dopamine receptors, which are pivotal in mood regulation and cognitive functions. However, comprehensive pharmacological profiling is necessary to confirm these effects.
Case Studies
- Antibacterial Study : In a comparative study involving various chromeno-pyrrole derivatives, DCP-DME was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antibacterial agent .
- Anticancer Evaluation : A recent publication highlighted the synthesis of a library of chromeno-pyrrole derivatives, including DCP-DME. The study reported significant cytotoxicity against human breast cancer cell lines (MCF-7), with further molecular docking studies suggesting strong binding affinities to topoisomerase II .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
- IR Spectroscopy: All analogs exhibit strong carbonyl (C=O) stretches at ~1700–1650 cm⁻¹, consistent with the dione scaffold . The target compound’s dimethylamino group may show N–H/N–C stretches at ~2800–2900 cm⁻¹.
- NMR Profiles : For example, 1-(3,4,5-trimethoxyphenyl) derivatives display aromatic proton signals at δ 6.67 ppm (s, 2H) and methoxy signals at δ 3.65–3.81 ppm , while the target compound’s dichlorophenyl group would likely shift aromatic protons downfield (δ >7.0 ppm).
Downstream Reactivity
The target compound can undergo ring-opening reactions with hydrazine hydrate to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . This contrasts with analogs like 2-allyl derivatives, which lack the tertiary amine required for similar transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
